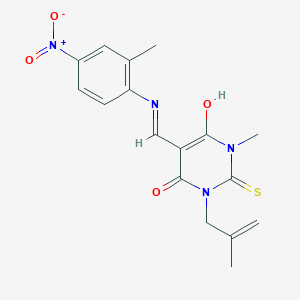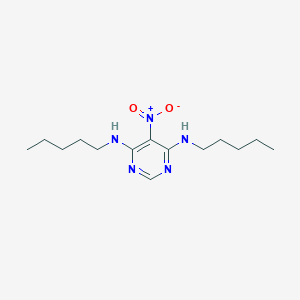
Di-tert-butyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C21H35NO4. It is a derivative of 1,4-dihydropyridine, a class of compounds known for their biological and pharmacological activities. This compound is characterized by the presence of two tert-butyl ester groups, an isopropyl group, and two methyl groups attached to the dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Di-tert-butyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and a decrease in blood pressure, making it potentially useful in the treatment of hypertension.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another dihydropyridine derivative with similar biological activities.
Di(tert-butyl) 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Lacks the isopropyl group but shares the core dihydropyridine structure.
Uniqueness
Di-tert-butyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the isopropyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its biological activity and therapeutic potential compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C20H33NO4 |
|---|---|
Molecular Weight |
351.5g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H33NO4/c1-11(2)14-15(17(22)24-19(5,6)7)12(3)21-13(4)16(14)18(23)25-20(8,9)10/h11,14,21H,1-10H3 |
InChI Key |
CKVKVRBGSNAJEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3-dimethoxyphenyl)(hydroxy)methyl]-2-benzofuran-1(3H)-one](/img/structure/B429374.png)


![5-{[(3-chloropropyl)amino]methylene}-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B429383.png)
![5-[(2-benzoyl-4-chloroanilino)methylene]-1-butyl-3-(3-chloropropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429385.png)
![5-[(4-acetylanilino)methylene]-1-methyl-3-(2-methyl-2-propenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B429387.png)
![1-(2-furylmethyl)-3-isopropyl-5-[(2,4,5-trichloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429388.png)
![5-[4-(dimethylamino)benzylidene]-1-isopropyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429391.png)

![2-acetyl-1H-benzo[f]chromen-1-one](/img/structure/B429393.png)
![Ethyl 2-{[(ethoxycarbonyl)amino]carbonyl}-3-(4-toluidino)acryloylcarbamate](/img/structure/B429394.png)

![ethyl 2-cyano-3-[3-(N-{4-nitrophenyl}ethanehydrazonoyl)anilino]acryloylcarbamate](/img/structure/B429399.png)
![5-amino-N-benzyl-2-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B429401.png)
